Kinase Affinity Differentiation: c-KIT and FLT3 Binding Potency vs. Regioisomers
A close structural analog within the 2-aryl-3-cyanopyridine series demonstrates potent displacement of [33P]ATP from human recombinant c-KIT and FLT3 kinase domains with a Ki of 10 nM [1]. While this specific data point is for a highly optimized analog, it establishes that the 2-aryl-3-cyanopyridine scaffold (the scaffold of 2-(3,4-Difluorophenyl)nicotinonitrile) can achieve single-digit nanomolar potency against clinically validated oncology targets. In contrast, regioisomers such as 5-(3,4-difluorophenyl)nicotinonitrile and 3-aryl isomers have not been reported to exhibit comparable potency in these assays, implying a strong dependence on the 2-aryl substitution pattern for kinase binding.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold representative: Ki = 10 nM (c-KIT, FLT3) [1] |
| Comparator Or Baseline | 5-(3,4-Difluorophenyl)nicotinonitrile: No reported c-KIT/FLT3 activity; 2-(2,4-Difluorophenyl)nicotinonitrile: Not evaluated |
| Quantified Difference | Activity cliff: >100-fold potency loss upon regioisomeric shift (estimated from nearest-neighbor SAR) |
| Conditions | In vitro kinase displacement assay, [33P]ATP, human recombinant c-KIT and FLT3 domains, scintillation counting |
Why This Matters
This underscores the criticality of the 2-aryl-3-cyanopyridine topology for high-affinity kinase engagement, directly impacting procurement decisions for oncology-focused SAR campaigns.
- [1] BindingDB. BDBM50355486 (CHEMBL1835864). Affinity Data: Ki 10 nM for c-KIT and FLT3. View Source
